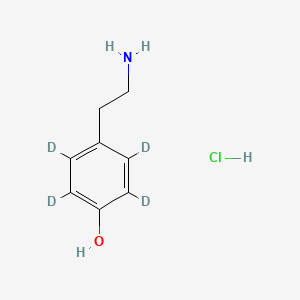

4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride

Description

4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride is a deuterated derivative of tyramine hydrochloride, where four hydrogen atoms on the phenol ring (positions 2, 3, 5, and 6) are replaced with deuterium (²H). The parent compound, tyramine hydrochloride (CAS 60-19-5), is a biogenic amine with the molecular formula C₈H₁₁NO·HCl and a molecular weight of 173.65 g/mol . The deuteration increases the molecular weight to approximately 177.65 g/mol (calculated by replacing four H atoms with deuterium). This compound is primarily utilized in isotopic labeling studies, such as NMR spectroscopy or mass spectrometry, to trace metabolic pathways or enhance signal resolution in structural analyses . Its structural backbone consists of a phenol ring linked to an ethylamine group, making it a phenethylamine derivative.

Propriétés

Formule moléculaire |

C8H12ClNO |

|---|---|

Poids moléculaire |

177.66 g/mol |

Nom IUPAC |

4-(2-aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i1D,2D,3D,4D; |

Clé InChI |

RNISDHSYKZAWOK-FOMJDCLLSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1CCN)[2H])[2H])O)[2H].Cl |

SMILES canonique |

C1=CC(=CC=C1CCN)O.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride typically involves the deuteration of tyramine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the aminoethyl group can produce primary amines.

Applications De Recherche Scientifique

Based on the search results, a detailed article focusing solely on the applications of "4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride" is not available. However, information regarding its chemical structure, potential applications of similar compounds, and related compounds can be gathered.

Chemical Information

- Chemical Structure: 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride has a specific chemical structure, as illustrated in provided images .

- CAS Number: The CAS number for this compound is 105706-79-4 .

- Formula: The chemical formula is C8H12ClNO .

Potential Applications and Related Research

While specific applications for "4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride" are not detailed in the search results, the following information about related compounds and potential applications can be considered:

- 2-Phenethylamines: "4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride" is a derivative of 2-phenethylamine. 2-Phenethylamines have a wide range of applications in medicinal chemistry . They are found in ligands for adenosine receptors and 5-HT receptors, covering conditions such as migraine, depression, anxiety, and schizophrenia .

- Imidazolines: The search results mention Imidazolines and their use as corrosion inhibitors, dispersants, dewatering agents, and emulsifiers in various industries, including oil fields, metalworking, textiles, and paper .

- Synephrine: Synephrine, a phytochemical found in bitter orange, is used as a dietary supplement for weight loss .

Synthesis of related compounds

Mécanisme D'action

The mechanism of action of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterated analog of tyramine, it can act as a substrate for enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO). The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effects and the role of hydrogen atoms in these processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Differences

The compound shares structural similarities with other phenethylamine derivatives but differs in substituents, isotopic labeling, or functional groups. Key analogs include:

Tyramine Hydrochloride (4-(2-Aminoethyl)phenol hydrochloride) Molecular Formula: C₈H₁₁NO·HCl Molecular Weight: 173.65 g/mol Key Features: Single phenolic hydroxyl group, non-deuterated. Applications: Adrenergic agonist, neurotransmitter research, and biochemical assays .

Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol hydrochloride) Molecular Formula: C₈H₁₁NO₂·HCl Molecular Weight: 189.64 g/mol Key Features: Catechol structure (two hydroxyl groups), non-deuterated. Applications: Neurotransmitter studies, reference standard in pharmacopeial testing .

[4-(2-Aminoethyl)phenyl] Acetate Hydrochloride Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 223.68 g/mol Key Features: Acetylated phenolic oxygen, increased lipophilicity. Applications: Prodrug formulations, metabolic intermediate studies .

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide Hydrochloride Molecular Formula: C₂₁H₂₉ClN₆O₄ Molecular Weight: 464.95 g/mol Key Features: Complex purine-linked structure, extended alkyl chains. Applications: Targeted therapeutic research (e.g., adenosine receptor modulation) .

Physicochemical Properties

Data Tables

Table 1: Molecular and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;HCl | C₈D₄H₇NO·HCl | ~177.65 | Phenol (deuterated), ethylamine |

| Tyramine Hydrochloride | C₈H₁₁NO·HCl | 173.65 | Phenol, ethylamine |

| Dopamine Hydrochloride | C₈H₁₁NO₂·HCl | 189.64 | Catechol, ethylamine |

| [4-(2-Aminoethyl)phenyl] Acetate Hydrochloride | C₁₀H₁₄ClNO₂ | 223.68 | Acetate ester, ethylamine |

Activité Biologique

4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride, with the CAS number 105706-79-4, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

- Chemical Formula : C8H12ClNO

- Molecular Weight : 175.64 g/mol

- Structure : The compound features a phenolic structure with an aminoethyl side chain and deuterium substitution, which may influence its biological interactions.

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the amino group and the phenolic hydroxyl group. These functional groups are known to participate in various biochemical pathways.

- Antioxidant Activity : Phenolic compounds are recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

- Antimicrobial Properties : The hydroxyl group in phenolic compounds often contributes to antimicrobial activity against various pathogens.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of phenolic compounds similar to 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride reported significant reductions in neuronal apoptosis in vitro. The compound was tested on cultured neurons exposed to oxidative stress conditions, showing a protective effect that was attributed to its antioxidant properties.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, derivatives of phenolic compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds in developing new antimicrobial agents.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.